

(S)-Chroman-4-amine: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-chroman-4-amine

Cat. No.: B071886

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(S)-chroman-4-amine is a valuable, enantiopure chiral building block that has garnered significant interest in medicinal chemistry.[1] Its rigid, fused-ring system provides a three-dimensional architecture that is amenable to the development of potent and selective therapeutic agents, particularly for targets within the Central Nervous System (CNS).[1] While the parent molecule's primary role is that of a synthetic intermediate, its core structure is found in a multitude of biologically active compounds. This guide explores the mechanism of action of **(S)-chroman-4-amine** by examining the biological targets and pharmacological activities of its key derivatives.

Mechanism of Action via Enzyme Inhibition

The chroman scaffold is a versatile framework for designing enzyme inhibitors targeting a range of diseases.[1]

ROCK1 and ROCK2 are highly homologous serine/threonine kinases that play crucial roles in cell migration, adhesion, and proliferation. The development of isoform-selective ROCK inhibitors is a key area of research for various diseases.

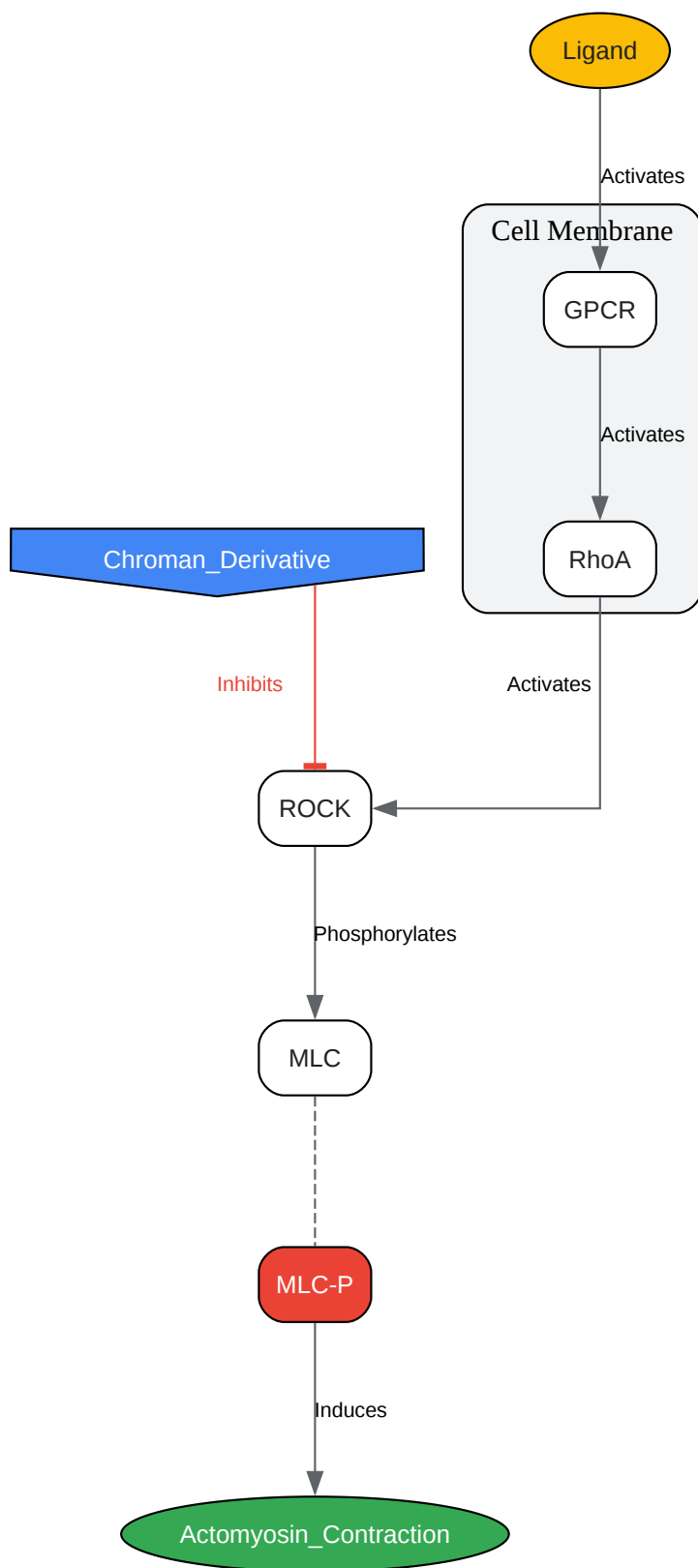
A series of amide-chroman derivatives have been synthesized and evaluated as potent and isoform-selective ROCK2 inhibitors.[2] Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, designated as (S)-7c, demonstrated a ROCK2 inhibitory activity with an IC₅₀ value of 3 nM and a 22.7-fold selectivity over ROCK1.[2] Molecular docking studies suggest that hydrophobic interactions are key to its high potency and that interactions with Lys121 in ROCK2 are critical for its isoform selectivity.[2]

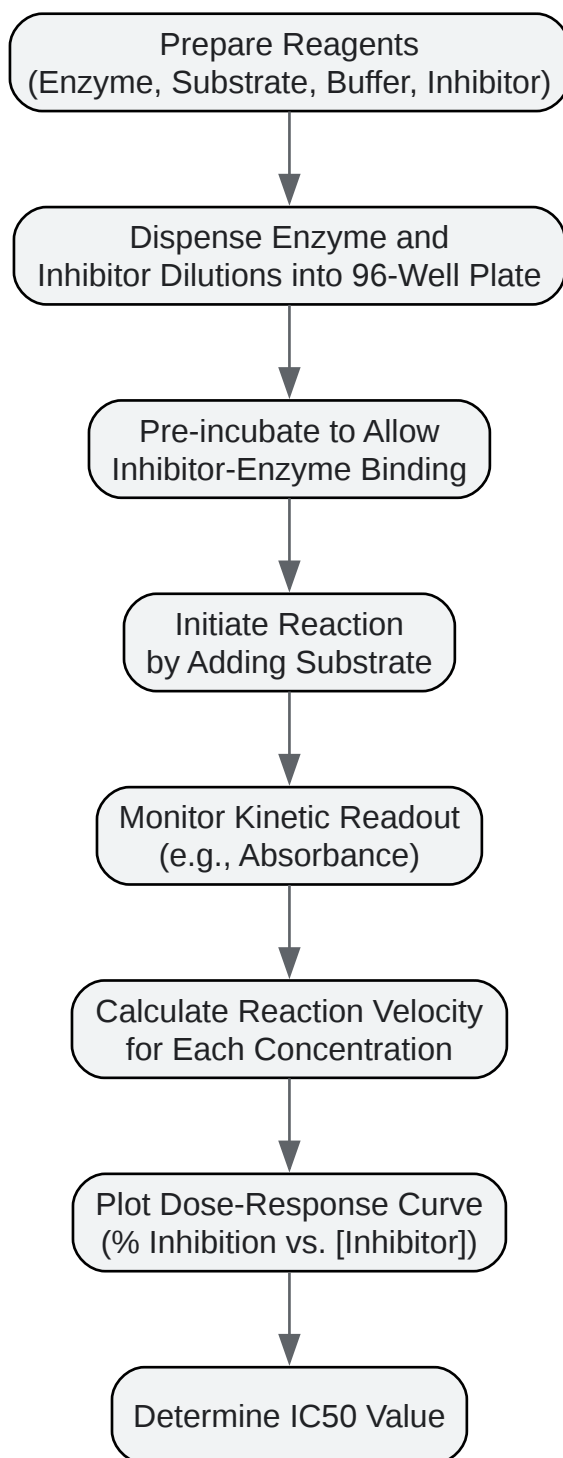
Quantitative Data for ROCK Inhibition

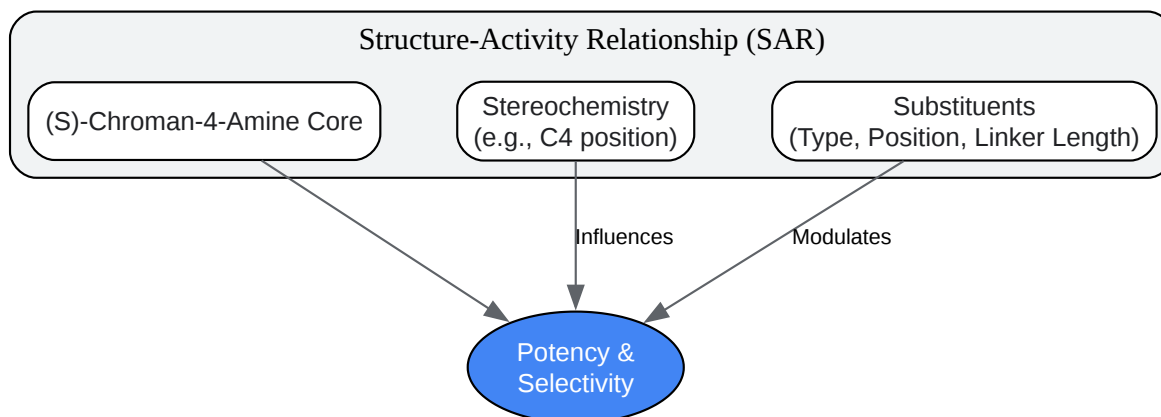
Compound	Target	IC50 (nM)	Selectivity (ROCK1/ROCK2)
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide	ROCK2	3	22.7-fold

Table 1: Inhibitory activity of a lead (S)-chroman derivative against ROCK2.[2]

Signaling Pathway of ROCK Inhibition







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References

- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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